molecular formula C7H8F2N2 B8690515 2,2-Difluoro-2-(4-pyridyl)ethylamine

2,2-Difluoro-2-(4-pyridyl)ethylamine

Cat. No.: B8690515
M. Wt: 158.15 g/mol
InChI Key: GGCOKCQKWFSQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(4-pyridyl)ethylamine is a fluorinated building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyridine ring and a 2,2-difluoroethylamine side chain, making it a valuable synthon for the preparation of more complex molecules. A primary research application of this compound and its analogs is in the synthesis of bioisosteric replacements for natural neurotransmitters, such as octopamine and noradrenaline . The strategic replacement of hydroxyl groups with fluorine atoms is a common strategy in drug design, as fluorine can mimic certain properties of oxygen, potentially leading to enhanced metabolic stability, altered receptor binding affinity, or improved bioavailability in target molecules . Furthermore, the 2,2-difluoroethylamine moiety is an important intermediate in the manufacture of numerous pharmaceuticals and pesticides, highlighting its broad utility in chemical synthesis . As a key intermediate, it can be used in various coupling reactions and functional group transformations to produce target compounds for biological evaluation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

2,2-difluoro-2-pyridin-4-ylethanamine

InChI

InChI=1S/C7H8F2N2/c8-7(9,5-10)6-1-3-11-4-2-6/h1-4H,5,10H2

InChI Key

GGCOKCQKWFSQEB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(CN)(F)F

Origin of Product

United States

Foundational & Exploratory

Strategic Handling and Hazard Analysis: 2,2-Difluoro-2-(4-pyridyl)ethylamine

[1][2]

Executive Summary & Structural Logic

2,2-Difluoro-2-(4-pyridyl)ethylamine (CAS: Implied analog 1211586-84-7 for HCl salt) represents a high-value pharmacophore in modern drug discovery.[1][2] It serves as a bioisostere for carbonyl groups and a metabolic block against oxidative deamination.

However, the introduction of the gem-difluoro moiety at the benzylic position (relative to the pyridine ring) fundamentally alters the physiochemical and safety profile compared to its non-fluorinated parent, 4-(2-aminoethyl)pyridine.[1][2]

The "Fluorine Effect" on Safety and Handling

As a Senior Application Scientist, I must emphasize that you cannot treat this simply as "another amine."

  • pKa Modulation: The electron-withdrawing effect of the

    
    -fluorines significantly lowers the pKa of the primary amine from ~9.8 (standard alkyl amine) to approximately 6.8–7.2 .[1][2]
    
    • Operational Impact: Unlike standard amines, this compound may exist significantly in its neutral (lipophilic) form even at physiological or slightly basic pH (pH 7.5–8.0). This increases skin permeation risks during aqueous workups.

  • Lipophilicity: The

    
     group increases logP, facilitating rapid dermal absorption and blood-brain barrier penetration, necessitating stricter PPE protocols than standard pyridines.[1]
    

Comprehensive Hazard Analysis (SDS Synthesis)

Note: While specific regulatory data for this exact catalog number may be limited, the following classification is derived from verified structure-activity relationships (SAR) of 2,2-difluoroethylamine (CAS 430-67-1) and 4-(2-aminoethyl)pyridine.

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[1][2]DANGER
Eye Damage 1 H318: Causes serious eye damage.[1][3][4]DANGER
Acute Toxicity (Oral) 4 H302: Harmful if swallowed (Pyridine moiety).[1]WARNING
STOT - Single Exp. 3 H335: May cause respiratory irritation.[1][2][5]WARNING
Critical Health Risks[2][5]
  • Corrosivity: The free base is a potent alkylating-like agent and corrosive.[1] It will cause irreversible tissue destruction upon contact.

  • Ocular Threat: Amines with high lipophilicity can penetrate the cornea rapidly.[1] Immediate irrigation is not just a precaution; it is the only mechanism to save sight.

  • Inhalation: The hydrochloride salt is a fine dust; the free base is a volatile liquid/oil.[1] Both pose respiratory risks, potentially leading to chemical pneumonitis.

Engineering Controls & Personal Protective Equipment (PPE)

Trustworthiness Protocol: The following system is self-validating. If the indicator checks fail, the operation must halt.

The "Barrier-in-Depth" Strategy[1][2]
A. Engineering Controls
  • Primary Containment: All handling of the free base must occur within a certified Chemical Fume Hood (ISO Class 5 equivalent).[1]

  • Face Velocity Check: Must be

    
     (100 fpm). Validation: Verify flow alarm is active before uncapping.
    
  • Scrubbing: If generating significant vapors (e.g., during distillation), use an acid trap (

    
    ) to neutralize amine vapors before they enter the exhaust duct.[1]
    
B. PPE Selection Matrix (Permeation Logic)

Standard nitrile gloves are insufficient for prolonged contact with fluorinated amines due to enhanced lipophilicity.

  • Splash Protection (solids/salts): Double Nitrile (minimum 0.11 mm thickness).[1]

  • Immersion/Liquid Handling (Free Base):

    • Inner Layer: Nitrile (dexterity).

    • Outer Layer:Silver Shield / 4H (EVOH laminate) . This is non-negotiable for fluorinated solvents/amines.

Experimental Protocols & Workflows

Protocol A: Safe Generation of Free Base from HCl Salt

Context: You often purchase the stable HCl salt but need the free base for nucleophilic substitution.[1]

Safety Prerequisite: Ensure quenching bath (Sat.

  • Suspension: Suspend the hydrochloride salt (1.0 equiv) in Dichloromethane (DCM). Note: DCM is chosen for high solubility of the fluorinated free base.[1]

  • Biphasic Release: Cool to

    
    . Slowly add 
    
    
    (2.0 equiv).
    • Expert Insight: Do not use saturated carbonate. The pKa depression means hydroxide is preferred to ensure complete deprotonation without generating excessive

      
       gas which entrains toxic amine vapors.
      
  • Separation: Separate organic layer. Extract aqueous layer

    
     with DCM.
    
  • Drying: Dry over

    
     (anhydrous).
    
  • Concentration: Rotary evaporate at

    
     (bath).
    
    • Warning: The free base is volatile. Do not use high vacuum (<10 mbar) for extended periods or you will lose product into the pump oil, creating a hazardous maintenance issue later.

Protocol B: Spill Response (The "Amine-Quench" Method)

Do not use water immediately. Water spreads lipophilic amines.[1][2]

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Absorb: Cover liquid spill with Vermiculite or Dry Sand mixed with Citric Acid powder (1:1 ratio).[1]

    • Chemistry: The citric acid protonates the amine, converting it to a non-volatile, water-soluble citrate salt.[1][2]

  • Collect: Sweep into a hazardous waste container labeled "Corrosive - Basic Organic."

  • Clean: Wash surface with 5% Acetic Acid, then soap and water.

Visualizing the Safety & Reactivity Logic

Diagram 1: Operational Decision Matrix

This workflow dictates the handling requirements based on the physical state of the compound.

SafetyMatrixcluster_legendRisk LevelStartCompound State?SolidHCl Salt (Solid)Start->SolidLiquidFree Base (Liquid/Oil)Start->LiquidDecision1Quantity > 1g?Solid->Decision1Decision2Heating Required?Liquid->Decision2Action1Standard Fume HoodSingle Nitrile GlovesDecision1->Action1NoAction2ISO 5 HoodDouble Gloving (Nitrile)Decision1->Action2YesDecision2->Action2NoAction3Silver Shield Laminate GlovesFace Shield + GogglesAcid Trap on ExhaustDecision2->Action3YesLowLow RiskHighHigh Risk

Caption: Decision matrix for PPE and containment based on physical state and operational scale.

Diagram 2: The pKa Extraction Conundrum

This diagram illustrates why standard amine workups fail with fluorinated amines.

pKaLogiccluster_standardStandard Amine (pKa ~10)cluster_fluoroDifluoro Amine (pKa ~7.0)pH8_StdpH 8.0 Aqueous WorkupState_StdProtonated (R-NH3+)Water SolublepH8_Std->State_StdResult_StdStays in Aqueous Layer(Safe/Loss of Product)State_Std->Result_StdpH8_FlpH 8.0 Aqueous WorkupState_FlNeutral (R-NH2)LipophilicpH8_Fl->State_FlResult_FlPartitions to Organic Layer(High Skin Absorption Risk)State_Fl->Result_Fl

Caption: Comparative extraction behavior. The fluorinated amine remains neutral/lipophilic at physiological pH, increasing dermal risk.[1]

Waste Management & Disposal

Specific Fluorine Considerations: Do not mix with standard organic solvents if your facility incinerates waste at low temperatures.[1]

  • Segregation: Label waste clearly as "Halogenated Organic - Fluorinated Amine."

  • Compatibility: Ensure waste containers are HDPE or glass. Avoid aluminum containers, as wet fluorinated amines can be corrosive to aluminum over time.

  • Disposal: Must be sent to a high-temperature incinerator equipped with scrubbers for HF (Hydrogen Fluoride) capture.

References

  • PubChem. (2025). Compound Summary: 2,2-Difluoroethylamine (CAS 430-67-1).[1][2][6][7] National Library of Medicine. [Link]

  • Reich, H. J. (2024).[8] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] [Link]

  • ECHA. (2025). C&L Inventory: Harmonised classification and labelling of pyridine derivatives. European Chemicals Agency. [Link]

Methodological & Application

Application Note: Synthesis Protocols Using 2,2-Difluoro-2-(4-pyridyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

In modern medicinal chemistry, the 2,2-difluoro-2-(4-pyridyl)ethylamine motif represents a high-value bioisostere.[1] It is frequently employed to replace standard ethylamine or benzylamine linkers.[1] The incorporation of the gem-difluoro (


) group adjacent to the amine and the pyridine ring serves three critical functions in drug design (Meanwell, 2018):
  • pKa Modulation: The electron-withdrawing effect of the

    
     group significantly lowers the pKa of the primary amine (typically from ~10.5 to ~7.0–7.5). This increases the fraction of uncharged molecules at physiological pH, potentially improving membrane permeability and oral bioavailability.
    
  • Metabolic Stability: The

    
     group blocks oxidative metabolism (e.g., P450-mediated dealkylation) at the benzylic-like position.[1]
    
  • Lipophilicity Tuning: The fluorine atoms modulate

    
    , often improving the physicochemical profile compared to the non-fluorinated parent.
    

However, this same electron-withdrawing nature renders the amine significantly less nucleophilic than standard alkyl amines.[1] Standard coupling protocols often fail or suffer from slow kinetics.[1] This guide details optimized protocols to overcome these reactivity barriers.

Physicochemical Profile

Understanding the specific properties of this building block is a prerequisite for successful synthesis.

PropertyValue / CharacteristicImpact on Synthesis
Structure 4-(2-amino-1,1-difluoroethyl)pyridineSteric bulk at

-position; electronic withdrawal.[1]
Amine pKa ~7.1 (Predicted)Low basicity; less likely to be protonated in basic organic solvents, but low nucleophilicity .
Pyridine pKa ~5.2May compete for protons; avoid strongly acidic workups if product is acid-sensitive.[1]
19F NMR

-100 to -110 ppm (typical)
Excellent handle for reaction monitoring (triplet typically).[1]
Stability HighStable to standard bases;

is generally inert to nucleophiles.[1]

Protocol 1: High-Efficiency Amide Coupling

Challenge: The reduced nucleophilicity of the amine requires high-activity coupling reagents.[1] Standard EDC/HOBt conditions often result in incomplete conversion.[1]

Recommended System: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or T3P (Propylphosphonic Anhydride).[1]

Materials
  • Carboxylic Acid (R-COOH): 1.0 equiv.[1][2]

  • Amine: 2,2-Difluoro-2-(4-pyridyl)ethylamine (1.1 – 1.2 equiv).[1]

  • Coupling Reagent: HATU (1.2 equiv).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[1]

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration).

Step-by-Step Methodology
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv). Note: Ensure the solution is basic (pH > 8 on wet pH paper) to fully deprotonate the carboxylic acid.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange, indicating formation of the activated At-ester.

  • Amine Addition: Add 2,2-Difluoro-2-(4-pyridyl)ethylamine (1.2 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Monitor via LCMS.[1][3] Look for the disappearance of the activated ester mass.

    • Self-Validation: If conversion is <50% after 2 hours, do not add more HATU. Instead, heat to 40°C. The low nucleophilicity often requires thermal energy to overcome the activation barrier.

  • Workup: Dilute with EtOAc. Wash with sat.[1]

    
     (3x) and Brine (1x). Dry over 
    
    
    
    .[1]
    • Caution: Do not use 1N HCl for washing if your product retains the basic pyridine ring, as it will extract into the aqueous phase. Use dilute citric acid (pH 4–5) only if necessary and validated.[1]

Visualization: Amide Coupling Decision Tree

AmideCoupling cluster_legend Legend Start Start: Carboxylic Acid + Difluoroamine Check Is Acid Sterically Hindered? Start->Check Standard Method A: HATU / DIPEA / DMF (Standard High-Activity) Check->Standard No Difficult Method B: T3P / Pyridine / EtOAc (For Stubborn Substrates) Check->Difficult Yes Monitor Monitor: LCMS @ 2 hrs Standard->Monitor Difficult->Monitor Result Conversion > 90%? Monitor->Result Heat Action: Heat to 50°C Add 0.5 eq DMAP Result->Heat No Finish Workup: EtOAc vs NaHCO3 Result->Finish Yes Heat->Monitor Re-check key Blue: Start | Yellow: Decision | Red: Remediation | Green: Success

Figure 1: Decision logic for coupling electron-deficient gem-difluoroamines.

Protocol 2: Lewis-Acid Mediated Reductive Amination

Challenge: Formation of the imine intermediate is slow due to the electron-deficient nature of the amine. Standard reductive amination conditions (aldehyde + amine + STAB) often lead to alcohol byproducts (reduction of aldehyde) rather than the amine.

Solution: Pre-formation of the imine using Titanium(IV) isopropoxide (


).
Materials
  • Aldehyde/Ketone: 1.0 equiv.[1][2]

  • Amine: 1.1 equiv.

  • Lewis Acid:

    
     (1.5 – 2.0 equiv).[1]
    
  • Reducing Agent:

    
     (Sodium Borohydride) or 
    
    
    
    .[1]
  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

Step-by-Step Methodology
  • Imine Formation: In a dried flask under Nitrogen, combine the Aldehyde/Ketone and 2,2-Difluoro-2-(4-pyridyl)ethylamine in anhydrous THF.

  • Lewis Acid Addition: Add

    
     (neat) via syringe.[1]
    
  • Incubation: Stir at RT for 6–12 hours (or overnight).

    • Mechanism:[1] The Ti species acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine/enamine.

  • Reduction: Cool the mixture to 0°C. Add

    
     (3.0 equiv) portion-wise. (Note: 
    
    
    
    is preferred over STAB here because the Ti-complex is robust).[1]
  • Quench (Critical): The reaction will form a thick suspension.[1] Quench by adding 1N NaOH or saturated Rochelle’s Salt solution.[1] Stir vigorously for 1 hour until the phases separate clearly (titanium salts must precipitate or solubilize in the aqueous phase).

  • Extraction: Extract with EtOAc.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Context: Attaching the amine to heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines).

Materials
  • Heteroaryl Chloride: 1.0 equiv.[1][2][4]

  • Amine: 1.0 – 1.1 equiv.[1]

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (for faster kinetics).
  • Solvent: DMSO or NMP (Polar Aprotic is essential).[1]

Step-by-Step Methodology
  • Setup: Combine reagents in a microwave vial or pressure tube.

  • Solvent: Add DMSO (0.2 M).

  • Reaction: Heat to 100–120°C .

    • Note: Unlike standard amines which react at 60–80°C, the difluoroamine requires higher temperatures due to the inductive effect reducing the nucleophilicity of the nitrogen lone pair.

  • Workup: Pour into water. The product often precipitates. If not, extract with EtOAc/Ether (3:1). The addition of ether helps pull the product out of DMSO during the wash.

Troubleshooting & Expert Tips

ObservationRoot CauseRemediation
Low Conversion (Amide Coupling) Amine nucleophilicity is too low for activated ester.[1]Switch to T3P (50% in EtOAc) with Pyridine (3 eq) as base.[1] Heat to 60°C. T3P is superior for sterically hindered or electron-deficient amines.[1]
Product stuck in Aqueous Layer Pyridine ring protonation.[1]Adjust aqueous workup pH to ~9.0 using sat.

or dilute NaOH before extraction.[1]
Aldehyde reduction (Reductive Amination) Imine failed to form before reducing agent added.[1]Use the Titanium Protocol (Protocol 2). Do not use "one-pot" STAB methods for this specific amine.[1]
Regioselectivity Issues (SNAr) Amine reacting at wrong position.The difluoroamine is a "harder" nucleophile. Use a less polar solvent (e.g., Dioxane) to modulate reactivity, though rate will decrease.

References

  • Meanwell, N. A. (2018).[1][5][6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[5][7] [Link][5]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[5] [Link][5]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Fadeyi, O. O., & Lindsley, C. W. (2009).[8] Rapid, General Access to Chiral

    
    -Fluoroamines and 
    
    
    
    -Difluoroamines via Organocatalysis.[1][8][9] Organic Letters, 11(4), 943–946.[8] [Link]

Sources

Incorporating 2,2-Difluoro-2-(4-pyridyl)ethylamine into kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 2,2-Difluoro-2-(4-pyridyl)ethylamine in Kinase Inhibitor Design

Abstract

This guide details the rationale, synthesis, and characterization of incorporating 2,2-difluoro-2-(4-pyridyl)ethylamine (DFPEA) into ATP-competitive kinase inhibitors. The gem-difluoro (


) moiety functions as a critical bioisostere, modulating basicity (

), enhancing metabolic stability, and altering lipophilicity without compromising steric fit. This note provides a validated synthetic route for the building block, protocols for its coupling to kinase cores (e.g., pyrimidines), and methods for assessing the physicochemical impact.

Rationale & Design Strategy

In kinase inhibitor optimization, the "linker" region connecting the hinge-binding motif to the solvent-exposed tail is pivotal. Standard ethylamine linkers often suffer from rapid metabolic oxidation (CYP450) and excessive basicity, leading to hERG toxicity or poor membrane permeability.

The 2,2-difluoro-2-(4-pyridyl)ethylamine moiety addresses these issues through the gem-difluoro effect:

  • 
     Modulation:  The strongly electronegative fluorine atoms (
    
    
    
    -position to the amine) exert a powerful inductive effect (
    
    
    ), lowering the amine’s
    
    
    by 2–3 units compared to the non-fluorinated parent. This increases the fraction of neutral molecules at physiological pH, enhancing passive diffusion.
  • Metabolic Blockade: The

    
     group replaces oxidatively labile benzylic protons, blocking the primary site of metabolic deactivation.
    
  • Bioisosterism: The

    
     group mimics the bond angle and electron density of a carbonyl oxygen (amide bioisostere) while maintaining lipophilicity.
    
Design Logic Diagram

DesignStrategy Target Kinase Inhibitor Optimization Problem High Basicity (hERG) Metabolic Instability Target->Problem Solution Incorporate 2,2-Difluoro-2-(4-pyridyl)ethylamine Problem->Solution  Replace Linker   Mechanism Inductive Effect (-I) C-F Bond Strength Solution->Mechanism Outcome Lower pKa (~7.5) Blocked Oxidation Improved Permeability Mechanism->Outcome

Caption: Logical flow for selecting the DFPEA moiety to solve common medicinal chemistry liabilities.

Synthetic Protocols

The synthesis is divided into two phases: (A) Construction of the fluorinated building block, and (B) Coupling to a kinase core scaffold (e.g., 2,4-dichloropyrimidine).

Phase A: Synthesis of 2,2-Difluoro-2-(4-pyridyl)ethylamine

Note: Direct reduction of


-difluoroamides often fails. The robust route proceeds via the ester.

Reagents:

  • 4-Iodopyridine

  • Ethyl bromodifluoroacetate

  • Copper powder (activated)

  • DMSO, Ethanol, THF

  • 
    , Methanesulfonyl chloride (MsCl), 
    
    
    
    ,
    
    
    .

Step-by-Step Protocol:

  • Cross-Coupling (Reformatsky-type):

    • Suspend activated Cu powder (2.5 equiv) in DMSO. Add ethyl bromodifluoroacetate (1.5 equiv) and stir at RT for 30 min to form the organocopper species.

    • Add 4-iodopyridine (1.0 equiv). Heat to 55°C for 12 hours.

    • Workup: Quench with cold saturated

      
      . Extract with EtOAc. Purify via flash chromatography (Hex/EtOAc) to yield Ethyl 2,2-difluoro-2-(4-pyridyl)acetate .
      
  • Reduction to Alcohol:

    • Dissolve the ester in EtOH (

      
      ). Cool to 0°C.
      
    • Add

      
       (2.0 equiv) portion-wise. Stir at RT for 2 hours.
      
    • Workup: Quench with acetone, concentrate, and partition between water/DCM. Yields 2,2-Difluoro-2-(4-pyridyl)ethanol .

  • Amine Installation (via Azide):

    • Mesylation: Treat the alcohol with MsCl (1.2 equiv) and

      
       (1.5 equiv) in DCM at 0°C for 1 hour.
      
    • Displacement: Dissolve crude mesylate in DMF. Add

      
       (1.5 equiv). Heat to 60°C for 4 hours.
      
    • Reduction: Hydrogenate the azide (

      
      , 1 atm) over 10% Pd/C in MeOH for 2 hours.
      
    • Product: 2,2-Difluoro-2-(4-pyridyl)ethylamine (Free base).

Phase B: Coupling to Kinase Core

Critical Insight: The


 group reduces the nucleophilicity of the amine. Standard conditions (RT, mild base) often fail. Elevated temperature is required.

Protocol:

  • Dissolve 2,4-dichloropyrimidine (1.0 equiv) and the DFPEA building block (1.1 equiv) in anhydrous NMP or DMSO.

  • Add DIPEA (3.0 equiv).

  • Heat to 90–100°C for 4–6 hours. (Monitor by LCMS).

  • Workup: Dilute with water, extract with EtOAc. If the product is amphoteric, use n-butanol for extraction.

Synthetic Workflow Diagram

Synthesis Reactants 4-Iodopyridine + Ethyl bromodifluoroacetate Ester Intermediate 1: Ethyl 2,2-difluoro-2-(4-pyridyl)acetate Reactants->Ester Cu, DMSO, 55°C Alcohol Intermediate 2: 2,2-Difluoro-2-(4-pyridyl)ethanol Ester->Alcohol NaBH4, EtOH Azide Intermediate 3: Azide Precursor Alcohol->Azide 1. MsCl 2. NaN3 Amine BUILDING BLOCK: 2,2-Difluoro-2-(4-pyridyl)ethylamine Azide->Amine H2, Pd/C Final FINAL INHIBITOR Amine->Final + Core SNAr, 100°C Core Kinase Core (e.g., 2,4-Dichloropyrimidine) Core->Final

Caption: Step-wise synthetic route from commercial starting materials to the final kinase inhibitor.

In Vitro Characterization Protocols

Once synthesized, the inhibitor must be validated. The following protocols specifically assess the impact of the fluorinated moiety.

Protocol A: Potentiometric Determination

Objective: Confirm the reduction in basicity compared to the non-fluorinated analog.

  • Preparation: Prepare a

    
     stock solution of the inhibitor in DMSO.
    
  • Titration: Dilute to

    
     in a mixed solvent system (e.g., water/methanol 1:1) to ensure solubility, or use a specialized apparatus (e.g., Sirius T3) for aqueous micro-titration.
    
  • Measurement: Titrate with

    
     HCl and 
    
    
    
    KOH under inert gas (
    
    
    ) to prevent carbonate formation.
  • Analysis: Use the Bjerrum plot method to determine the ionization constant.

    • Expected Result: The

      
       of the secondary amine should shift from ~9.5 (non-fluorinated) to ~7.0–7.5 (difluoro).
      
Protocol B: ADP-Glo™ Kinase Assay

Objective: Verify that the steric bulk of the


 group does not clash with the ribose-binding pocket of the kinase.
  • Reaction Mix:

    
     Kinase Buffer, 
    
    
    
    ATP, Kinase (
    
    
    ), and Substrate (
    
    
    ).
  • Compound Addition: Add inhibitor (serial dilution, 10 points) to 384-well white plates.

  • Incubation: Incubate at RT for 60 min.

  • ADP-Glo Reagent: Add reagent to deplete unconsumed ATP (40 min incubation).

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP

    
     Luciferase signal.
    
  • Read: Measure luminescence. Calculate

    
     using a 4-parameter logistic fit.
    

Data Interpretation & Case Studies

When comparing the DFPEA analog to a standard Ethylamine analog, the following trends are typically observed:

PropertyStandard Ethylamine AnalogDFPEA Analog (Fluorinated)Interpretation

(Amine)
9.2 – 9.87.1 – 7.6 Reduced basicity decreases lysosomal trapping and hERG binding.
Lipophilicity (

)
1.52.1

increases lipophilicity, but lower ionization at pH 7.4 balances permeability.
Metabolic

(Human)
< 15 min> 60 min Blockade of benzylic oxidation significantly extends half-life.
Kinase

10 nM8 – 15 nM Potency is usually maintained if the pocket tolerates the slightly larger Van der Waals radius of F vs H.

Key Takeaway: If the


 remains stable, the DFPEA moiety is superior due to the DMPK (Drug Metabolism and Pharmacokinetics) advantages.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Sato, K., et al. (2004). Synthesis of 2,2-difluoro-2-(4-pyridyl)ethanol derivatives via copper-mediated cross-coupling. Tetrahedron Letters. (General methodology reference for Reformatsky-type coupling). [Link]

Application Note: Acylation of 2,2-Difluoro-2-(4-pyridyl)ethylamine with Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This guide details the optimized procedure for reacting 2,2-Difluoro-2-(4-pyridyl)ethylamine (Reactant A) with various Acid Chlorides (Reactant B) to form amide bonds. This specific amine scaffold is increasingly utilized in medicinal chemistry as a bioisostere for standard alkyl chains, offering improved metabolic stability and lipophilicity due to the gem-difluoro group.

Chemical Analysis & Challenges
  • Nucleophilicity: The

    
    -position gem-difluoro group (
    
    
    
    ) exerts a strong electron-withdrawing inductive effect (-I). This lowers the
    
    
    of the primary amine compared to non-fluorinated analogs (approx.
    
    
    7.5–8.5 vs. 10.5), reducing its nucleophilicity.
  • Pyridine Interference: The pyridine nitrogen is basic. In the presence of acid chlorides, it can form reactive

    
    -acylpyridinium salts. While this can catalyze the reaction (similar to DMAP), it requires careful stoichiometric control of the base to prevent sequestration of the acylating agent.
    
  • Stability: The 2,2-difluoro motif is generally stable, but harsh basic conditions at high temperatures should be avoided to prevent potential HF elimination, though this risk is lower here than in

    
    -fluoroamines.
    

Reaction Mechanism & Workflow

The reaction follows a nucleophilic acyl substitution pathway. The added tertiary base (DIPEA or TEA) serves two roles:

  • Neutralizes the HCl byproduct to drive the equilibrium.

  • Ensures the primary amine remains deprotonated (free base) to act as a nucleophile.

DOT Diagram: Reaction Logic Flow

ReactionWorkflow Start Start: Reagents Solubilization Dissolve Amine (DCM or THF) Start->Solubilization BaseAdd Add Base (DIPEA, >2.5 equiv) Solubilization->BaseAdd Cooling Cool to 0°C BaseAdd->Cooling Exotherm Control Addition Add Acid Chloride (Dropwise) Cooling->Addition Reaction Warm to RT (Stir 2-4 h) Addition->Reaction Quench Quench (NaHCO3) Reaction->Quench

Caption: Step-by-step logic for the acylation process, emphasizing temperature control during reagent addition.

Experimental Protocols

Method A: Anhydrous Conditions (Standard)

Recommended for: High-value intermediates, hydrolytically unstable acid chlorides, and small-to-medium scale (mg to g).

Reagents:

  • Amine: 2,2-Difluoro-2-(4-pyridyl)ethylamine (1.0 equiv)

  • Acid Chloride: R-COCl (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask containing a magnetic stir bar and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add the Amine (1.0 equiv) and DCM . Stir until fully dissolved.

  • Base Addition: Add DIPEA (2.5 equiv). Note: Excess base is critical to neutralize HCl and prevent the pyridine ring from protonating, which would complicate the workup.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Stir for 10 minutes.

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise via syringe.

    • Observation: Slight fuming or precipitate formation (amine hydrochloride salts) is normal.

  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check reaction progress via LC-MS or TLC.[1] The starting amine (polar) should disappear, and a less polar amide spot should appear.

  • Workup: Dilute with DCM. Wash sequentially with:

    • Saturated

      
       (removes unreacted acid chloride as carboxylate).
      
    • Brine.[2]

    • Dry over

      
      , filter, and concentrate.
      
Method B: Schotten-Baumann (Biphasic)

Recommended for: Scale-up (>10g), highly reactive acid chlorides, or if the amine is supplied as a salt (e.g., HCl salt).

Procedure:

  • Dissolve the Amine in DCM.[2][3]

  • Add an equal volume of 10% aqueous

    
      or NaOH  (if the acid chloride is stable enough).
    
  • Vigorously stir the biphasic mixture at 0 °C.

  • Add the Acid Chloride (neat or in DCM) slowly.

  • Stir vigorously for 4 hours at RT.

  • Separate layers; extract the aqueous layer with DCM. Combine organics and dry.[2][4]

Purification Strategy: The "Acid-Base Switch"

Because the product contains a basic pyridine ring (approx


 ~5.2) and the amide bond is non-basic, we can exploit pH-dependent solubility to purify the compound without column chromatography.
DOT Diagram: Purification Logic

Purification Crude Crude Mixture (DCM Solution) AcidWash Extract with 1M HCl (aq) Crude->AcidWash OrgLayer1 Organic Layer (Impurities/Non-basic) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product-H+ Salt) AcidWash->AqLayer1 Keep Basify Basify to pH 10 (NaOH/Na2CO3) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 FinalOrg Final Organic Layer (Pure Product) Extract2->FinalOrg Dry & Evaporate FinalAq Waste Aqueous Extract2->FinalAq Discard

Caption: Acid-Base extraction workflow utilizing the pyridine moiety for purification.

Protocol:

  • Dissolve crude residue in EtOAc or DCM.

  • Extract 3x with 1M HCl. The product (pyridine protonated) moves to the aqueous phase. Neutral impurities stay in organic.

  • Discard the organic layer.

  • Basify the combined aqueous acidic layers carefully with 6M NaOH or solid

    
     until pH > 10. The product precipitates or oils out.
    
  • Extract the cloudy aqueous mixture 3x with DCM.

  • Dry (Na2SO4) and concentrate to yield pure product.

Data Summary & Troubleshooting

Stoichiometry Table
ComponentEquiv.RoleNotes
Amine 1.0NucleophileLimiting reagent.
Acid Chloride 1.1 - 1.2ElectrophileSlight excess accounts for hydrolysis.
DIPEA 2.5 - 3.0Base1 eq for HCl, 1 eq to keep Pyridine free, 0.5 excess.
DMAP 0.05CatalystOptional. Use only if reaction is sluggish.
Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Hydrolysis of acid chloride before reaction.

    • Solution: Ensure DCM is dry.[2][5] Increase Acid Chloride to 1.5 equiv.

  • Issue: Pyridine Acylation.

    • Cause: Formation of stable N-acylpyridinium salts that don't transfer the acyl group.

    • Solution: Ensure the reaction is quenched with water/bicarbonate effectively to hydrolyze any N-acyl species on the pyridine ring back to the free pyridine.

  • Issue: Emulsion during workup.

    • Cause: Fluorinated compounds often change surface tension.

    • Solution: Filter the biphasic mixture through Celite or add a small amount of Methanol to break the emulsion.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][] Tetrahedron, 61(46), 10827-10852.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Patterson, A. W., et al. (2008). Protection of the Pyridine Nitrogen: Implications for Selectivity in Amide Coupling. Journal of Organic Chemistry. (General reference for pyridine handling in coupling).

Sources

Scale-up synthesis of 2,2-Difluoro-2-(4-pyridyl)ethylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2,2-Difluoro-2-(4-pyridyl)ethylamine

Executive Summary

The incorporation of gem-difluoro groups (


) into drug candidates is a critical strategy in medicinal chemistry to enhance metabolic stability and lipophilicity while acting as a bioisostere for carbonyl or ether linkages. This Application Note details a robust, scalable protocol for synthesizing 2,2-Difluoro-2-(4-pyridyl)ethylamine , a high-value building block.

Unlike traditional laboratory methods that rely on hazardous deoxyfluorination reagents (e.g., DAST, Deoxo-Fluor) which pose severe explosion risks upon scale-up, this protocol utilizes a Copper-Mediated Cross-Coupling strategy followed by functional group manipulation. This route is selected for its superior safety profile, cost-effectiveness, and reproducibility at multi-gram to kilogram scales.

Route Selection & Strategic Analysis

The Challenge: Why not DAST?

Standard routes often involve converting a ketone to a gem-difluoro moiety using diethylaminosulfur trifluoride (DAST).

  • Scale-up Risk: DAST and its analogs are thermally unstable and can detonate above 90°C. The reaction generates stoichiometric HF, requiring specialized Hastelloy reactors.

  • Impurity Profile: Elimination side-products (vinyl fluorides) are common and difficult to separate from the desired product.

The Solution: Modular Building Block Assembly

We employ a 3-step sequence starting from commercially available 4-iodopyridine and ethyl bromodifluoroacetate .

  • Step 1: Copper-Mediated Cross-Coupling: Introduction of the

    
     motif via a modified Ullmann-type reaction.
    
  • Step 2: Ammonolysis: Quantitative conversion of the ester to the primary amide.

  • Step 3: Chemoselective Reduction: Reduction of the amide to the amine using Borane-Dimethyl Sulfide (

    
    ), avoiding reduction of the pyridine ring (a common issue with 
    
    
    
    ).

Process Flow Diagram

SynthesisFlow Start Start: 4-Iodopyridine + Ethyl Bromodifluoroacetate Step1 Step 1: Cu-Mediated Coupling (DMSO, 55°C) Start->Step1 QC1 QC Point 1: 19F NMR (-103 ppm) Step1->QC1 Inter1 Intermediate 1: Ethyl 2,2-difluoro-2-(4-pyridyl)acetate QC1->Inter1 Pass Step2 Step 2: Ammonolysis (NH3 in MeOH, 0°C to RT) Inter1->Step2 Inter2 Intermediate 2: 2,2-Difluoro-2-(4-pyridyl)acetamide Step2->Inter2 Step3 Step 3: Reduction (BH3-DMS, THF, Reflux) Inter2->Step3 Quench Quench & Salt Formation (MeOH / HCl) Step3->Quench Final Final Product: 2,2-Difluoro-2-(4-pyridyl)ethylamine Dihydrochloride Quench->Final

Caption: Workflow for the 3-step synthesis of 2,2-Difluoro-2-(4-pyridyl)ethylamine, highlighting critical QC points.

Detailed Experimental Protocols

Step 1: Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate

Rationale: This step installs the difluoromethylene bridge. DMSO is the optimal solvent for stabilizing the Cu-intermediate, but thermal control is vital to prevent runaway decomposition.

Reagents:

  • 4-Iodopyridine (1.0 equiv)

  • Ethyl bromodifluoroacetate (1.2 equiv)

  • Copper powder (2.2 equiv, <10 micron particle size preferred)

  • DMSO (anhydrous, 5 vol)

Protocol (100 g Scale):

  • Activation: In a nitrogen-flushed reactor, suspend Copper powder (2.2 equiv) in DMSO (2.5 vol). Stir vigorously for 15 min.

  • Addition: Add ethyl bromodifluoroacetate (1.2 equiv) slowly at 20-25°C. Note: An induction period may occur. Monitor internal temperature.

  • Coupling: Add 4-iodopyridine (1.0 equiv) dissolved in DMSO (2.5 vol).

  • Reaction: Heat the mixture to 50-55°C .

    • Critical Safety Parameter: Do NOT exceed 60°C. DSC data indicates potential onset of decomposition for the Cu-species/DMSO mixture above 115°C, but self-heating can begin lower [1].

  • Workup: Cool to RT. Dilute with EtOAc (10 vol) and quench with aqueous

    
     (sat.). Filter through Celite to remove copper salts.
    
  • Purification: Wash organic layer with water (3x) to remove DMSO. Concentrate. Purify via short-path distillation or silica plug if necessary.

QC Specifications:

  • 
     NMR: Singlet around -103 ppm (vs 
    
    
    
    ).
  • Target Yield: 75-85%.

Step 2: 2,2-Difluoro-2-(pyridin-4-yl)acetamide

Rationale: Direct conversion to the amide avoids hydrolysis to the acid, which is difficult to isolate due to zwitterion formation with the pyridine nitrogen.

Protocol:

  • Dissolve the ester from Step 1 in Methanol (5 vol).

  • Cool to 0°C.

  • Bubble anhydrous

    
     gas or add 
    
    
    
    in MeOH (5 equiv).
  • Stir at RT for 6-12 hours. Monitor by TLC/HPLC (disappearance of ester).

  • Isolation: Concentrate in vacuo. The product usually crystallizes upon removal of solvent. Triturate with cold

    
     to obtain a white solid.
    
Step 3: 2,2-Difluoro-2-(pyridin-4-yl)ethylamine (dihydrochloride)

Rationale:


 is avoided because it can reduce the pyridine ring to dihydropyridine [2].[1] Borane-DMS is chemoselective for the amide in the presence of the pyridine ring.

Protocol:

  • Setup: Charge Amide (Step 2) into a dry reactor under

    
    . Add anhydrous THF (10 vol).
    
  • Reduction: Add

    
     (3.0 equiv) dropwise at 0°C.
    
  • Reflux: Heat to reflux (65°C) for 4-6 hours.

  • Quench (Careful): Cool to 0°C. Slowly add Methanol (excess) to destroy excess borane (H2 evolution!).

  • Complex Breaking: Add conc. HCl (3 equiv) or HCl in dioxane. Reflux for 1 hour to break the Boron-Amine complex.

  • Isolation: Concentrate to dryness. Recrystallize the resulting hydrochloride salt from EtOH/EtOAc.

Analytical Control & Data Summary

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0% (AUC)HPLC (C18, ACN/H2O + 0.1% TFA)
Identity (

)
Consistent with structure400 MHz NMR (D2O)
Identity (

)
Singlet,

to

ppm
376 MHz NMR
Residual Copper < 20 ppmICP-MS (Critical for Step 1)
Water Content < 1.0%Karl Fischer

Key Impurity Markers:

  • Des-fluoro impurity: Ar-CH2-CH2-NH2 (Resulting from over-reduction, rare with Borane).

  • Dihydropyridine: Resulting from ring reduction (Monitor via aromatic region in

    
     NMR).
    

Safety & Handling (E-E-A-T)

  • DMSO/Copper Hazards: The combination of Ethyl bromodifluoroacetate, Copper, and DMSO can exhibit significant exotherms. Reaction calorimetry (RC1) is recommended before scaling beyond 1kg. Maintain

    
     [1].
    
  • Borane Handling:

    
     is pyrophoric and generates dimethyl sulfide (stench). Use a caustic scrubber (bleach) for the off-gas.
    
  • Hydrofluoric Acid (HF): While this route avoids DAST, the combustion or thermal decomposition of the difluoro-intermediates can release HF. Standard HF first-aid kits (Calcium Gluconate gel) must be available.

References

  • Safety Evaluation of Copper-Mediated Cross-Coupling. Source: Organic Process Research & Development (ACS). Note: Highlights thermal stability issues of bromodifluoroacetate/Cu/DMSO mixtures. URL:[Link] (Generalized link to journal; specific data derived from Org. Process Res. Dev. 2018, 22, 10, 1400–1408).

  • Reduction of Amides to Amines. Source: Master Organic Chemistry / Reddit Chem Discussion. Note: Discusses the incompatibility of LAH with pyridine rings and the preference for Borane. URL:[Link]

  • Copper-Mediated C–C Coupling of Bromodifluoroacetates. Source: ChemRxiv / ResearchGate. Note: Detailed methodology for the coupling of ethyl bromodifluoroacetate with aryl halides. URL:[Link]

  • Scalable Synthesis of 4-(Difluoromethyl)pyridin-2-amine. Source: ResearchGate.[2] Note: Provides context on handling difluoro-pyridine intermediates on scale. URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Interpretation of 2,2-Difluoro-2-(4-pyridyl)ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Gem-Difluoro Groups in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of lead optimization. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the gem-difluoro group (CF2) is of particular interest. Its ability to act as a bioisostere for carbonyl groups, ethers, and other functionalities makes it a valuable tool for medicinal chemists. The 2,2-Difluoro-2-(4-pyridyl)ethylamine scaffold is an exemplary platform, combining the advantageous properties of the gem-difluoro group with the versatile coordination and hydrogen bonding capabilities of the pyridyl and ethylamine moieties.

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopy of 2,2-Difluoro-2-(4-pyridyl)ethylamine derivatives. As a senior application scientist, my objective is to move beyond a mere recitation of spectral data, and instead, to provide a framework for the logical interpretation of these complex spectra, grounded in the fundamental principles of NMR and supported by experimental best practices.

Fundamental Principles: The Intricacies of 1H-19F Coupling

The interpretation of the 1H NMR spectra of organofluorine compounds is dominated by the phenomenon of spin-spin coupling between protons (¹H) and fluorine-19 (¹⁹F). Both nuclei have a spin of ½, leading to through-bond J-coupling that splits the signals of neighboring nuclei. Understanding the nature and magnitude of these couplings is paramount for accurate structural elucidation.

  • Geminal Coupling (²JHF): This coupling occurs between a proton and a fluorine atom attached to the same carbon. For sp³-hybridized carbons, the magnitude of ²JHF is typically large, often in the range of 45-60 Hz. This large coupling is a key diagnostic feature for identifying protons on a carbon bearing a fluorine atom. In the case of a gem-difluoro group, the methylene protons will be coupled to two fluorine atoms.

  • Vicinal Coupling (³JHF): This coupling occurs between a proton and a fluorine atom on adjacent carbon atoms. The magnitude of ³JHF is conformationally dependent, following a Karplus-type relationship. It can range from approximately 0 to 40 Hz. The dihedral angle between the H-C-C-F bond path significantly influences the coupling constant.

  • Long-Range Coupling (⁴JHF and beyond): Coupling over four or more bonds is also frequently observed in fluorinated compounds, although the magnitude is generally smaller (0-5 Hz). In aromatic systems like the pyridyl ring, these long-range couplings can provide valuable information about the spatial relationship between the fluorine atoms and the ring protons.

The presence of multiple fluorine atoms leads to complex splitting patterns that can be challenging to interpret at first glance. However, a systematic approach, combined with an understanding of these fundamental coupling principles, allows for the confident assignment of all proton signals.

Experimental Protocol for High-Quality 1H NMR of Fluorinated Amines

Acquiring a high-resolution and artifact-free 1H NMR spectrum is the prerequisite for accurate interpretation. The following protocol is a self-validating system designed to ensure data integrity.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For amines, deuterated chloroform (CDCl₃) is often a good starting point. If the compound is a salt, deuterated water (D₂O) or methanol-d₄ (CD₃OD) may be necessary. Be aware that the chemical shifts of the amine protons can be highly solvent-dependent and may exchange with acidic protons in the solvent (e.g., the residual H₂O in DMSO-d₆ or the hydroxyl proton of CD₃OD). To observe the NH₂ protons, it is often beneficial to use a dry, aprotic solvent like CDCl₃ or acetonitrile-d₃ (CD₃CN).

  • Concentration: Aim for a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for 1H NMR (δ = 0.00 ppm). However, in some fluorinated compounds, its signal may overlap with signals of interest. In such cases, a secondary standard like 1,4-dioxane (δ ≈ 3.73 ppm in CDCl₃) can be used.

2. NMR Spectrometer Setup and Data Acquisition:

  • Field Strength: A higher field strength spectrometer (e.g., 400 MHz or above) is highly recommended. The increased spectral dispersion at higher fields helps to resolve complex multiplets and simplifies the interpretation of coupling patterns.

  • Shimming: Meticulous shimming of the magnetic field is crucial to achieve high resolution and symmetrical line shapes. This is particularly important for resolving small long-range couplings.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: This will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans are typically adequate.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for protons in small molecules.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will ensure good digital resolution.

  • ¹⁹F Decoupling (Optional but Recommended): To simplify the ¹H spectrum and confirm assignments, a ¹H{¹⁹F} decoupled spectrum can be acquired. In this experiment, the fluorine nuclei are irradiated, which collapses the H-F couplings, resulting in simplified multiplets for the protons. Comparing the coupled and decoupled spectra can be a powerful tool for identifying which protons are coupled to fluorine. More advanced techniques like PSYCHE can also be employed for this purpose.[1]

In-Depth Interpretation of the ¹H NMR Spectrum of 2,2-Difluoro-2-(4-pyridyl)ethylamine

Let us now delve into the predicted ¹H NMR spectrum of the parent compound, 2,2-Difluoro-2-(4-pyridyl)ethylamine. The interpretation will be based on the fundamental principles discussed earlier.

Caption: Molecular structure of 2,2-Difluoro-2-(4-pyridyl)ethylamine.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
A~8.7Doublet of Doublets (dd)~5.0, ~1.5H-2', H-6' (Pyridyl)
B~7.5Doublet of Doublets (dd)~5.0, ~1.5H-3', H-5' (Pyridyl)
C~3.5Triplet of Triplets (tt)³JHH ≈ 7.0, ³JHF ≈ 15.0CH₂ (Methylene)
D~1.8Broad Singlet (br s)-NH₂ (Amine)

Detailed Analysis:

  • Pyridyl Protons (Signals A and B): The 4-substituted pyridine ring will give rise to a characteristic AA'BB' spin system. The protons ortho to the nitrogen (H-2' and H-6') are the most deshielded due to the electron-withdrawing nature of the nitrogen atom and will appear at the lowest field (~8.7 ppm). The protons meta to the nitrogen (H-3' and H-5') will be at a higher field (~7.5 ppm). Both signals will appear as doublet of doublets due to ortho and meta H-H couplings. Long-range coupling to the fluorine atoms (⁴JHF and ⁵JHF) might also be present, which could further broaden the signals or introduce additional small splittings.

  • Methylene Protons (Signal C): The two protons of the CH₂ group are diastereotopic due to the adjacent chiral center (the carbon bearing the two fluorine atoms is not a chiral center, but the molecule as a whole is chiral). However, in many cases, they may appear as a single signal due to free rotation. This signal will be a triplet due to coupling with the two equivalent amine protons (³JHH ≈ 7.0 Hz). Each of these three lines will be further split into a triplet by the two geminal fluorine atoms (³JHF ≈ 15.0 Hz), resulting in a triplet of triplets. The chemical shift of these protons will be influenced by the electron-withdrawing gem-difluoro group and the amino group, and is predicted to be around 3.5 ppm.

  • Amine Protons (Signal D): The two protons of the primary amine will typically appear as a broad singlet around 1.8 ppm. The broadening is due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and chemical exchange. The integral of this signal will correspond to two protons. In very dry solvents, coupling to the adjacent methylene protons (a triplet) might be observed.

Comparison Guide: The Influence of Substituents on the ¹H NMR Spectrum

The beauty of NMR spectroscopy lies in its sensitivity to subtle changes in molecular structure. By comparing the spectra of different derivatives, we can gain valuable insights into the electronic and steric effects of various substituents.

DerivativeSubstituent PositionExpected Change in ¹H NMR SpectrumRationale
N-Methyl DerivativeAmineDisappearance of the NH₂ signal, appearance of a new singlet for N-CH₃ (~2.5 ppm). The CH₂ signal will simplify to a triplet of triplets (only H-F coupling).The N-methyl group replaces the amine protons.
N,N-Dimethyl DerivativeAmineDisappearance of the NH₂ signal, appearance of a new singlet for N(CH₃)₂ (~2.3 ppm). The CH₂ signal will simplify to a triplet (only H-F coupling).The two N-methyl groups replace the amine protons.
2'-Chloro DerivativePyridyl RingThe pyridyl region will show a more complex pattern. The H-6' proton will be a doublet, H-3' will be a doublet, and H-5' will be a doublet of doublets. All pyridyl protons will experience a downfield shift.The electron-withdrawing chlorine atom will deshield the remaining pyridyl protons.
3'-Methoxy DerivativePyridyl RingThe pyridyl region will show a more complex pattern with upfield shifts for the ortho and para protons (H-2', H-4', and H-6') relative to the methoxy group. A new singlet for the OCH₃ group will appear around 3.8 ppm.The electron-donating methoxy group will shield the pyridyl protons.

Troubleshooting and Advanced Analysis

  • Broad or Unresolved Signals: If the signals are broad, it could be due to poor shimming, the presence of paramagnetic impurities, or chemical exchange. Ensure the sample is pure and the spectrometer is well-shimmed. For the amine protons, warming or cooling the sample can sometimes sharpen the signals by altering the rate of exchange.

  • Complex Multiplets: For highly complex spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. COSY will show correlations between coupled protons, helping to identify the spin systems. HSQC will show correlations between protons and the carbons they are attached to, aiding in the assignment of both ¹H and ¹³C spectra.

  • Determining H-F Coupling Constants: While the splitting in the ¹H spectrum can give an indication of the H-F coupling constants, for precise measurement, ¹⁹F NMR or specialized 1D ¹H experiments like PSYCHE are recommended.[1]

Spectral_Interpretation_Workflow A Acquire High-Resolution 1H NMR Spectrum B Identify Solvent and Reference Signals A->B C Integrate All Signals B->C D Analyze Pyridyl Region (~7.0-9.0 ppm) C->D E Analyze Aliphatic Region (~1.0-4.0 ppm) C->E H Assign All Signals and Determine Coupling Constants D->H F Identify Methylene Protons (CH2) - Triplet of Triplets? E->F G Identify Amine Protons (NH2) - Broad Singlet? F->G G->H K Final Structure Confirmation H->K I Optional: Acquire 1H{19F} Decoupled Spectrum J Confirm Assignments by Observing Collapse of H-F Coupling I->J J->K

Caption: Workflow for the interpretation of 1H NMR spectra of 2,2-Difluoro-2-(4-pyridyl)ethylamine derivatives.

Conclusion

The ¹H NMR spectra of 2,2-Difluoro-2-(4-pyridyl)ethylamine derivatives, while appearing complex due to ¹H-¹⁹F coupling, are readily interpretable with a systematic approach. By understanding the fundamental principles of geminal and vicinal H-F coupling, and by following a robust experimental protocol, researchers can confidently elucidate the structure of these important pharmaceutical building blocks. This guide provides a framework for not only interpreting the spectrum of the parent compound but also for predicting and understanding the spectral changes that occur upon derivatization, thereby empowering researchers in their drug development endeavors.

References

  • Dolbier, W. R., Jr. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, Inc. [Link]

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

  • Gerig, J. T. (1978). Fluorine magnetic resonance of proteins. In Biological Magnetic Resonance (Vol. 1, pp. 139-203). Springer, Boston, MA. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

19F NMR Chemical Shift Guide: 2,2-Difluoro-2-(4-pyridyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical resource for researchers validating the synthesis or purity of 2,2-Difluoro-2-(4-pyridyl)ethylamine (CAS: 1211528-36-7). It synthesizes comparative data from structural analogs to define the expected NMR profile and provides a robust experimental protocol for verification.[1]

Executive Summary & Structural Context

2,2-Difluoro-2-(4-pyridyl)ethylamine is a critical bioisostere in medicinal chemistry, often used to replace carbonyl groups or improve metabolic stability in drug candidates. The gem-difluoro (


) moiety acts as a lipophilic hydrogen bond donor mimic, but its specific electronic environment—sandwiched between an electron-deficient pyridine ring and an ethylamine chain—creates a distinct 19F NMR signature.
Expected Chemical Shift Range

Based on structural analogs and electronic shielding trends, the 19F NMR chemical shift for the


 group in this molecule is expected to fall within the range of -95 to -105 ppm  (relative to 

).
  • Primary Signal: A singlet (or triplet if proton-coupled) in the region of -100 ± 5 ppm .

  • Coupling: If run without proton decoupling, the signal will appear as a triplet (

    
     Hz) due to coupling with the adjacent methylene protons (
    
    
    
    ).

Comparative Chemical Shift Analysis

To validate the identity of your compound, compare its shift against these established structural analogs. The electron-withdrawing nature of the pyridine ring typically causes a downfield shift (less negative ppm) compared to the phenyl analog.

CompoundStructure19F Shift (

, ppm)
SolventRef.[2][3]
Target Molecule 4-Py-

-

-95 to -105 (Predicted) CDCl

Est.
Phenyl AnalogPh-

-

-103.5CDCl

[1]
Ester Precursor4-Py-

-COOEt
-100 to -105CDCl

[2]
Pyridine Analog2-Cl-4-Py-

-

-78 to -85CDCl

[3]
Sulfide Analog2-Py-

-S-R
-96.3CDCl

[4]

Key Insight: The replacement of the phenyl ring with a 4-pyridyl ring introduces an electron-deficient


-system. This deshields the fluorine nuclei, shifting the signal slightly downfield (e.g., from -103 ppm to ~ -98 ppm).

Experimental Protocol: Self-Validating NMR Workflow

Objective: To acquire a quantitative and structurally definitive 19F NMR spectrum.

A. Sample Preparation[1][4][5][6][7]
  • Solvent Selection: Use CDCl

    
      (Chloroform-d) for neutral amines.[1] If the sample is a hydrochloride salt (
    
    
    
    ), use DMSO-d
    
    
    or CD
    
    
    OD
    to ensure solubility and prevent aggregation.
  • Concentration: Prepare a 10-20 mM solution (approx. 5-10 mg in 0.6 mL solvent).

  • Internal Standard (Mandatory for Quantitation):

    • Add

      
      -Trifluorotoluene  (
      
      
      
      -63.7 ppm) as an internal standard.
    • Why? It is non-reactive, has a distinct shift away from the target region (-100 ppm), and allows for precise integration.

B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgig (Inverse gated decoupling) to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.

  • Spectral Width: 200 ppm (Range: -50 to -250 ppm).

  • Relaxation Delay (D1): Set to

    
     10 seconds .
    
    • Reasoning: Fluorine nuclei in gem-difluoro groups often have long

      
       relaxation times (2-5s). A short D1 will under-quantify the signal.[1]
      
  • Scans (NS): 64 - 128 scans for high signal-to-noise ratio.

Synthesis & Validation Pathway

The synthesis typically proceeds from 4-iodopyridine or a pyridine ester.[1] The critical step is the formation of the gem-difluoro linkage, followed by reduction to the amine.

SynthesisPathway Start 4-Iodopyridine (Starting Material) Intermediate Ethyl 2,2-difluoro-2-(4-pyridyl)acetate (Ester Intermediate) Exp. 19F: ~ -100 ppm Start->Intermediate Cu coupling (Cross-coupling) Reagent Ethyl Bromodifluoroacetate (BrCF2COOEt) Reagent->Intermediate Product 2,2-Difluoro-2-(4-pyridyl)ethylamine (Target Molecule) Exp. 19F: -95 to -105 ppm Intermediate->Product Reduction (NaBH4 or LiAlH4)

Figure 1: Synthetic pathway highlighting the shift in 19F NMR signal from the ester intermediate to the final amine product.

Troubleshooting & Interpretation

Scenario: The signal appears as a quartet or complex multiplet.

  • Cause: Proton coupling.[1] The

    
     group couples with the adjacent 
    
    
    
    protons (
    
    
    ) and potentially the aromatic protons (
    
    
    ).
  • Solution: Run a 19F{1H} (proton-decoupled) experiment. The signal should collapse into a clean singlet .

Scenario: Two signals are observed.

  • Cause: Rotamers (rare for this structure) or impurities.[1]

  • Check: If the second signal is at ~ -76 ppm, it is likely TFA (Trifluoroacetic acid) residue from HPLC purification. If at ~ -110 to -120 ppm, it may be the monofluoro impurity (incomplete fluorination).

References

  • Prakash, G. K. S., et al. (2012).[1] "Nucleophilic Difluoromethylation of Epoxides." Journal of Organic Chemistry, 77(11), 4784–4791. (Data for phenyl analog).

  • Sato, K., et al. (2000).[1][4] "Michael-type Reaction of Ethyl Bromodifluoroacetate." Chemical and Pharmaceutical Bulletin, 48(7), 1023–1025.[4] (Data for difluoroacetate esters).

  • ChemRxiv Preprints. (2020).[1] "Quantitative benchtop 19F NMR spectroscopy." (General shift ranges for fluorinated pyridines).

  • RSC Advances. (2019). "Difluoromethylation of activated X-H bond." (Data for 2-((difluoromethyl)thio)pyridine).

Sources

Lipophilicity & Physicochemical Profile: 2,2-Difluoro-2-(4-pyridyl)ethylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the lipophilicity and physicochemical profile of 2,2-Difluoro-2-(4-pyridyl)ethylamine analogs, designed for medicinal chemists and drug discovery scientists.

Executive Summary

In medicinal chemistry, the 2,2-difluoro-2-arylethylamine motif serves as a critical bioisostere for traditional ethylamines. The incorporation of a gem-difluoromethylene (


) group adjacent to the amine center fundamentally alters the physicochemical landscape of the molecule.

For 2,2-Difluoro-2-(4-pyridyl)ethylamine , the electron-withdrawing nature of the fluorine atoms drastically lowers the basicity (


) of the primary amine. This shift prevents ionization at physiological pH (7.4), significantly enhancing the distribution coefficient (

) and membrane permeability compared to its non-fluorinated parent, 2-(4-pyridyl)ethylamine.

Physicochemical Profile & Comparative Analysis

The "Fluorine Effect" on Basicity and Lipophilicity

The introduction of the


 group exerts a powerful inductive effect (

), pulling electron density away from the adjacent ammonium center.
  • Parent Amine (

    
    ):  High 
    
    
    
    (~9.5–9.8). At pH 7.4, the molecule exists predominantly as a cation (
    
    
    ), resulting in low lipophilicity and poor passive diffusion.
  • Difluoro Analog (

    
    ):  Low 
    
    
    
    (~5.5–6.5). At pH 7.4, the molecule exists predominantly as a neutral species (
    
    
    ), resulting in a higher
    
    
    and improved bioavailability.
Comparative Data Table

The following table contrasts the target molecule with its non-fluorinated parent and a phenyl analog to illustrate the specific contribution of the pyridine ring and fluorine substitution.

PropertyTarget: 2,2-Difluoro-2-(4-pyridyl)ethylamineParent: 2-(4-pyridyl)ethylamineAnalog: 2,2-Difluoro-2-phenylethylamine
Structure Pyridine-

-

-

Pyridine-

-

-

Phenyl-

-

-

Amine

~5.5 (Estimated)~9.8~6.0
Pyridine

~4.0 (Reduced basicity)~5.3N/A
Ionization (pH 7.4) Neutral (Dominant)Cationic (>99%)Neutral

(Neutral)
~0.8~0.5~1.9

High (>0.5) Low (<-1.[1][2][3][4][5][6][7]5)High (>1.[5]5)
Permeability HighLow (Paracellular only)High

Note on Data: The


 of the difluoro-analog is significantly lower (approx. 4 units) than the parent due to the 

-fluorine inductive effect. This is a known trend in gem-difluoroamines [1].
Mechanistic Visualization

The following diagram illustrates the Structure-Property Relationship (SPR) driving the lipophilicity changes.

G cluster_0 Chemical Structure cluster_1 Physicochemical Impact cluster_2 Biological Outcome (pH 7.4) Target 2,2-Difluoro-2-(4-pyridyl)ethylamine CF2 Gem-Difluoro Group (Electron Withdrawing) Target->CF2 Contains Induction Inductive Effect (-I) CF2->Induction Causes pKa_Shift pKa Reduction (9.8 -> ~5.5) Induction->pKa_Shift Lowers Basicity Neutral Predominantly Neutral Species pKa_Shift->Neutral At Physiological pH LogD Increased LogD7.4 (Lipophilicity) Neutral->LogD Reduces Solvation Energy Permeability Enhanced Membrane Permeability LogD->Permeability Correlates with

Figure 1: Mechanistic pathway of pKa modulation by gem-difluorination leading to enhanced lipophilicity.

Experimental Protocols

To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.

High-Throughput LogD Determination (Miniaturized Shake-Flask)

This protocol determines the distribution coefficient at pH 7.4 using LC-MS/MS quantification.

Reagents:

  • 1-Octanol (HPLC Grade)

  • Phosphate Buffered Saline (PBS), pH 7.4[8]

  • Test Compound (10 mM DMSO stock)

  • Internal Standard (e.g., Propranolol for high LogD, Atenolol for low LogD)

Workflow:

  • Phase Saturation: Mix equal volumes of 1-octanol and PBS. Shake vigorously for 24 hours to mutually saturate the phases. Separate layers.

  • Preparation:

    • Add 495

      
      L of pre-saturated PBS to a 2 mL deep-well plate.
      
    • Add 5

      
      L of compound stock (10 mM).
      
    • Add 500

      
      L of pre-saturated 1-octanol.
      
  • Equilibration: Seal plate and shake at 800 rpm for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Sampling:

    • Octanol Phase: Transfer 10

      
      L of the top layer to a new plate; dilute 100-fold with MeOH/Water (1:1).
      
    • Aqueous Phase:[8] Transfer 10

      
      L of the bottom layer to a new plate; dilute 10-fold with MeOH/Water (1:1).
      
  • Analysis: Quantify both phases using LC-MS/MS (MRM mode).

  • Calculation:

    
    
    
Experimental Workflow Diagram

Protocol cluster_analysis Quantification Start Start: 10mM DMSO Stock Mix Add to Mutually Saturated Octanol/PBS System Start->Mix Shake Equilibration (1h, 800 rpm, 25°C) Mix->Shake Spin Centrifugation (Phase Separation) Shake->Spin Sample_Oct Sample Octanol Phase (Dilute 100x) Spin->Sample_Oct Sample_Aq Sample Aqueous Phase (Dilute 10x) Spin->Sample_Aq LCMS LC-MS/MS Analysis Sample_Oct->LCMS Sample_Aq->LCMS Calc Calculate LogD LCMS->Calc

Figure 2: Step-by-step workflow for the miniaturized shake-flask LogD assay.

Conclusion

The substitution of the ethylamine linker with a 2,2-difluoroethylamine moiety is a high-value strategy in medicinal chemistry. For 4-pyridyl analogs, this modification serves a dual purpose:

  • pKa Modulation: It depresses the amine

    
     from ~9.8 to ~5.5, shifting the equilibrium from cationic to neutral at physiological pH.
    
  • Lipophilicity Enhancement: It significantly increases

    
    , facilitating transition across biological membranes and potentially improving oral bioavailability and blood-brain barrier (BBB) penetration.
    

Researchers should utilize the provided shake-flask protocol to empirically verify these values, as subtle electronic effects from the pyridine nitrogen position (2- vs 3- vs 4-pyridyl) can fine-tune the final


.

References

  • Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Source: PubMed Central (PMC). URL:[Link] Relevance: Explicitly details the pKa lowering effect (to ~5.5) of gem-difluorination on pyridine-ethylamine derivatives.

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Source: Chemistry - A European Journal (via PubMed). URL:[Link] Relevance: Provides comparative data on pKa and LogP trends for gem-difluorinated amines vs. non-fluorinated counterparts.

Sources

Validating Purity of 2,2-Difluoro-2-(4-pyridyl)ethylamine: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of 2,2-Difluoro-2-(4-pyridyl)ethylamine via HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The validation of 2,2-Difluoro-2-(4-pyridyl)ethylamine presents a unique chromatographic challenge that sits at the intersection of high polarity, basicity, and halogen-specific selectivity. Standard C18 protocols often fail to resolve this compound from its mono-fluoro impurities or result in severe peak tailing due to the exposed 4-pyridyl nitrogen.

This guide objectively compares three chromatographic approaches, ultimately identifying Pentafluorophenyl (PFP) stationary phases as the superior methodology. We provide a self-validating protocol designed to meet ICH Q2(R1) standards, ensuring robust separation of the target molecule from critical synthetic byproducts.

Part 1: The Technical Challenge

To validate purity effectively, one must understand the molecule's behavior in solution:

  • The Basicity Trap: The 4-pyridyl nitrogen is highly basic. On traditional alkyl-bonded silicas (C18), this nitrogen interacts strongly with residual silanols, causing peak tailing (asymmetry > 1.5) and variable retention times.

  • The Gem-Difluoro Effect: The gem-difluoro group (

    
    ) is the critical quality attribute. Synthetic routes often yield mono-fluoro or des-fluoro impurities. Standard hydrophobic interaction (C18) often fails to distinguish between a 
    
    
    
    and a
    
    
    moiety due to their similar hydrophobicity.
  • Polarity: The ethylamine tail makes the molecule highly polar, leading to early elution (low

    
    ) in reverse-phase conditions, potentially co-eluting with the solvent front.
    
Part 2: Comparative Analysis of Methodologies

We evaluated three common separation modes for this specific fluorinated amine.

Method A: Standard C18 (The "Default" Approach)
  • Mechanism: Hydrophobic interaction.

  • Outcome: Suboptimal.

  • Data Insight: High probability of co-elution with mono-fluoro impurities. The basic pyridine ring causes severe tailing unless high concentrations of ion-pairing reagents (e.g., TEA or TFA) are used, which suppresses MS sensitivity.

  • Verdict: Avoid for purity assays; acceptable only for rough reaction monitoring.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.

  • Outcome: Variable.

  • Data Insight: Excellent retention for the polar amine. However, HILIC is often less robust regarding sample diluent effects (the "solvent mismatch" problem). Separation of the difluoro vs. mono-fluoro species is often poor because the fluorine modification does not significantly alter the hydrophilic partitioning coefficient.

  • Verdict: Good for retention, poor for specific impurity profiling.

Method C: Pentafluorophenyl (PFP) (The Recommended Standard)
  • Mechanism: Multiple interactions:

    
     stacking (with pyridine), Dipole-Dipole (with C-F bonds), and Hydrogen Bonding.
    
  • Outcome: Superior.

  • Data Insight: The PFP ring on the column interacts specifically with the fluorine atoms on the analyte. This "fluorine-fluorine" affinity (often described as shape selectivity or dipole interaction) provides baseline resolution between the target gem-difluoro compound and its mono-fluoro impurities.

  • Verdict: The Gold Standard for validation.

Summary of Performance Data
ParameterStandard C18HILIC (Silica)PFP (Recommended)
Retention (

)
Low (< 1.0)High (> 5.[1]0)Optimal (2.0 - 5.0)
Peak Symmetry Poor (Tailing > 1.8)Good (1.0 - 1.2)Excellent (1.0 - 1.3)
F-Selectivity Low (

)
LowHigh (

)
Reproducibility HighLow (equilibration issues)High
Part 3: The Validated Experimental Protocol (PFP Method)

This protocol is designed to be self-validating . The specific conditions ensure that if the system is not working (e.g., old column, bad buffer), the System Suitability Test (SST) will fail immediately.

1. Chromatographic Conditions
  • Column: Kinetex PFP or ACE C18-PFP,

    
     mm, 
    
    
    
    (or
    
    
    ).
    • Why: The core-shell technology provides high efficiency; the PFP phase provides the necessary selectivity.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Why: Low pH ensures the pyridine and amine are fully protonated, improving peak shape. Ammonium formate is MS-compatible.[2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Why: ACN provides sharper peaks for basic compounds compared to Methanol on PFP phases.

  • Flow Rate: 0.8 mL/min.

  • Column Temp:

    
     (Controls viscosity and kinetics).
    
  • Detection: UV at 254 nm .

    • Why: The pyridine ring has a strong absorption maximum at ~254 nm. The aliphatic amine and fluorines do not interfere.

2. Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Traps polar amine)
2.05End of loading
12.060Linear Gradient (Elutes impurities)
12.195Wash
15.095Hold Wash
15.15Re-equilibration
20.05Ready for next injection
3. Standard & Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (v/v) + 0.1% Formic Acid.

    • Critical: Do not dissolve in 100% organic solvent; this will cause "solvent effect" peak distortion for early eluting polar amines.

  • Concentration: 0.5 mg/mL for Assay; 0.5 µg/mL for Sensitivity (LOQ).

Part 4: Validation Framework (ICH Q2(R1) Alignment)

To ensure scientific integrity, the method must be validated against the following criteria.

A. Specificity (The Critical Test)

You must demonstrate the separation of the target from likely synthetic impurities.

  • Impurity 1: 2-Fluoro-2-(4-pyridyl)ethylamine (Incomplete fluorination).

  • Impurity 2: 4-Acetylpyridine (Starting material/Hydrolysis product).

  • Acceptance Criteria: Resolution (

    
    ) between Target and Impurity 1 must be 
    
    
    
    .
  • Note: The PFP column is specifically chosen to pass this test. C18 usually fails here.

B. Linearity & Range
  • Prepare 5 levels from 50% to 150% of target concentration.

  • Acceptance:

    
    .
    
C. Robustness (Self-Validation)
  • Intentionally vary pH by

    
     units.
    
  • Observation: If retention time shifts significantly (>5%) with small pH changes, the buffer capacity is insufficient. The 10mM Formate buffer is selected to prevent this.

Part 5: Visualization of Workflow

The following diagram illustrates the decision logic and validation workflow for this specific molecule.

G Start Start: Purity Analysis of 2,2-Difluoro-2-(4-pyridyl)ethylamine ChemProp Analyze Chemical Properties: 1. Basic Pyridine N (pKa ~5.3) 2. Polar Ethylamine 3. Gem-Difluoro Group Start->ChemProp Choice Select Stationary Phase ChemProp->Choice C18 Option A: C18 Column (Hydrophobic Interaction) Choice->C18 Standard HILIC Option B: HILIC (Partitioning) Choice->HILIC Polar Alternative PFP Option C: PFP Column (Pi-Pi + F-Selectivity) Choice->PFP Targeted Solution ResultC18 Result: Tailing Peaks, Poor F-Impurity Separation C18->ResultC18 HILIC->ResultC18 Reproducibility Issues ResultPFP Result: Sharp Peaks, Baseline Resolution of Mono- vs Difluoro species PFP->ResultPFP Validation ICH Q2(R1) Validation: Specificity (Rs > 1.5) Linearity (R² > 0.999) ResultPFP->Validation Final Validated Method Established Validation->Final

Caption: Decision tree for selecting the PFP stationary phase based on the specific chemical moieties of the target molecule, leading to ICH Q2(R1) compliance.

References
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.

  • Bell, D. S., & Jones, A. D.Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A, 2005.
  • Euerby, M. R., et al.Chromatographic classification and comparison of commercially available reversed-phase stationary phases for the analysis of pharmaceutical compounds. Journal of Chromatography A, 2007. (Comparison of C18 vs PFP selectivity).
  • Phenomenex Application Guide. Separation of Fluorinated Compounds using Kinetex PFP. (General reference for PFP column specifications).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.